molecular formula C7H11ClN2O B128194 4-Methoxyphenylhydrazine hydrochloride CAS No. 19501-58-7

4-Methoxyphenylhydrazine hydrochloride

Cat. No.: B128194
CAS No.: 19501-58-7
M. Wt: 174.63 g/mol
InChI Key: FQHCPFMTXFJZJS-UHFFFAOYSA-N
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Description

4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7) is a hydrazine derivative with the molecular formula C₇H₁₀N₂O·HCl and a molecular weight of 174.63 g/mol. It appears as a pink-to-purple crystalline solid with a melting point of 153–154°C and is soluble in water . The compound features a para-methoxy group (-OCH₃) on the phenyl ring, which confers distinct electronic and steric properties. It is widely used in organic synthesis, particularly in Fischer indole reactions, pyrazole/indole formation, and as a precursor for pharmaceuticals and fluorescent probes .

Preparation Methods

Historical Context and Traditional Synthesis Approaches

Early Diazotization Techniques

Initial synthesis routes involved diazotizing aniline derivatives in hydrochloric acid media under stringent低温 conditions (0–5°C) to form diazonium salts . The traditional two-step process included:

  • Diazotization of 4-methoxyaniline with sodium nitrite (NaNO₂) in HCl.

  • Reduction of the diazonium salt using costly agents like stannous chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄) .

These methods faced limitations:

  • Extended reaction times (3–4 hours for diazotization).

  • Low yields (60–70%) due to diazonium salt decomposition.

  • High costs from expensive reductants and specialized equipment (pressure filters, acid precipitation tanks) .

Modern Industrial Synthesis: The Hydrochloric Acid-Ammonium Sulfite Method

Reaction Overview

The patented method (CN102557985A) revolutionized production by optimizing reagent ratios and simplifying downstream processing . The synthesis involves three stages:

Diazotization

  • Reagents : Aniline, HCl (excess), NaNO₂.

  • Molar ratio : Aniline:HCl:NaNO₂ = 1:2.3–3.2:1–1.1 .

  • Conditions : 0–40°C, 10–100 minutes .
    Excess HCl suppresses parasitic decomposition reactions, enabling higher temperatures (up to 40°C) and reducing reaction time to 40 minutes .

Reduction and Hydrolysis

  • Reductant : Ammonium sulfite ((NH₄)₂SO₃) replaces costly alternatives.

  • Molar ratio : Aniline:(NH₄)₂SO₃:HCl = 1:2–3.5:2.5–3.0 .
    Ammonium sulfite reacts with residual HCl to form ammonium bisulfite (NH₄HSO₃), which reduces the diazonium salt to phenylhydrazine intermediates .

Acid Precipitation

Hydrolysis with HCl yields this compound, isolated via filtration or drying .

Key Advantages

  • Yield enhancement : 90% diazonium salt yield vs. 70% in traditional methods .

  • Cost reduction : Ammonium sulfite costs 40% less than Na₂S₂O₄ .

  • Waste recycling : Ammonium sulfate (byproduct) is recovered for fertilizer production .

Comparative Analysis of Synthesis Parameters

Table 1: Traditional vs. Modern Diazotization Conditions

ParameterTraditional Method Improved Method
Temperature0–5°C0–40°C
Reaction Time180–240 min10–100 min
HCl:Aniline Molar Ratio1:12.3–3.2:1
ReductantNa₂S₂O₄(NH₄)₂SO₃
Yield60–70%85–90%

Reaction Mechanism and Kinetic Considerations

Diazotization Pathway

The reaction proceeds via nitrous acid (HNO₂) generation from NaNO₂ and HCl:

NaNO2+HClHNO2+NaCl\text{NaNO}2 + \text{HCl} \rightarrow \text{HNO}2 + \text{NaCl}

4-Methoxyaniline then reacts with HNO₂ to form the diazonium ion:

Ar-NH2+HNO2+H+Ar-N2++2H2O\text{Ar-NH}2 + \text{HNO}2 + \text{H}^+ \rightarrow \text{Ar-N}2^+ + 2\text{H}2\text{O}

Excess HCl stabilizes the diazonium ion through chloride counterions, preventing coupling side reactions .

Reduction Kinetics

Ammonium sulfite reduction follows pseudo-first-order kinetics:

Rate=k[Diazonium Salt][NH4HSO3]\text{Rate} = k[\text{Diazonium Salt}][\text{NH}4\text{HSO}3]

Higher HCl concentrations accelerate protonation of sulfite ions, increasing reductant activity .

Process Optimization Strategies

Temperature Control

Maintaining 20–25°C during diazotization balances reaction rate and decomposition suppression. Below 15°C, reaction times increase exponentially .

Reagent Purity Specifications

  • Aniline : ≥99.5% purity to avoid nitrobenzene byproducts.

  • NaNO₂ : ≤0.1% nitrate content to prevent overoxidation .

Table 2: Critical Process Parameters from Patent Example

StageParameterOptimal Value
DiazotizationTemperature0–20°C
Time40 min
Reduction(NH₄)₂SO₃:Aniline3.5:1
Acid PrecipitationHCl:Aniline2.5:1

Industrial-Scale Implementation

Equipment Simplification

The integrated reactor design eliminates separate reduction and hydrolysis tanks, reducing capital costs by 30% .

Environmental Impact

  • Wastewater : Ammonium sulfate recovery reduces nitrogen discharge by 70% .

  • Energy use : Higher reaction temperatures cut refrigeration needs by 50% .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

4-Methoxyphenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly anti-cancer agents. Its ability to participate in hydrazone formation makes it a valuable building block for complex organic molecules.

  • Case Study: Synthesis of Anti-Cancer Agents
    A study demonstrated the reaction of this compound with pyridine derivatives, yielding products with efficiencies ranging from 14% to 76%, depending on the reaction conditions. This highlights its utility in developing novel therapeutic compounds .

Analytical Chemistry

In analytical chemistry, this compound is employed for the detection and quantification of various compounds. Its reactivity allows researchers to develop reliable methods for quality control in laboratory settings.

  • Application Example: Quality Control
    The compound is used in colorimetric assays to detect carbonyl compounds in food and biological samples, providing essential data for ensuring product safety and compliance with regulations.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studies related to enzyme mechanisms and metabolic pathways. It aids in understanding hydrazone formation, which is significant for biochemists and molecular biologists.

  • Research Findings: Enzyme Mechanisms
    Research has shown that this compound can be used to investigate enzyme-catalyzed reactions involving hydrazones, contributing to a deeper understanding of metabolic processes .

Material Science

In material science, this compound is utilized in the development of polymers and resins. Its chemical properties enable innovations in materials with specific characteristics tailored for industrial applications.

  • Example: Polymer Development
    The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Food Industry

The food industry employs this compound for detecting food contaminants. Its application ensures food safety and compliance with health regulations.

  • Detection Method: Food Safety
    It is particularly effective in identifying certain foodborne contaminants through hydrazone formation, which can be quantitatively analyzed using spectroscopic methods .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for anti-cancer drug developmentSynthesis of pyridine derivatives
Analytical ChemistryDetection and quantification methodsQuality control assays
Biochemical ResearchStudy of enzyme mechanismsInvestigation of hydrazone formation
Material ScienceDevelopment of polymers and resinsEnhancing thermal stability
Food IndustryDetection of food contaminantsIdentifying carbonyl compounds

Mechanism of Action

The mechanism of action of 4-Methoxyphenylhydrazine hydrochloride involves its ability to form reactive intermediates, such as diazonium salts, which can further react to form various products. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The compound’s effects are mediated through its interaction with molecular targets, including enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Methoxyphenylhydrazine Hydrochloride (CAS 39232-91-2)

  • Structural Difference : The methoxy group is in the meta position.
  • Impact : The meta-substitution reduces electron-donating resonance effects compared to the para isomer. This alters nucleophilicity and regioselectivity in cyclization reactions. For example, in indole synthesis, meta-substituted analogs may yield different regioisomers compared to 4-methoxyphenylhydrazine .

(4-Isopropoxyphenyl)hydrazine Hydrochloride (CAS 60481-02-9)

  • Structural Difference : The methoxy group is replaced with a bulkier isopropoxy (-OCH(CH₃)₂) group.
  • Impact : Increased steric hindrance reduces reaction rates in condensation reactions. Additionally, the isopropoxy group’s lower polarity may decrease solubility in polar solvents compared to 4-methoxyphenylhydrazine .

Fluorinated Analogs (e.g., (2-Fluorophenyl)hydrazine Hydrochloride, CAS 2924-15-4)

  • Structural Difference : Electron-withdrawing fluorine substituents replace the methoxy group.
  • Impact : Fluorine’s electronegativity decreases electron density on the phenyl ring, reducing nucleophilicity. This can hinder reactions requiring electrophilic aromatic substitution or radical additions. Fluorinated analogs are often less reactive in Fischer indolization compared to 4-methoxyphenylhydrazine .

Physicochemical Properties

Property 4-Methoxyphenylhydrazine HCl 3-Methoxyphenylhydrazine HCl (2-Fluorophenyl)hydrazine HCl
Molecular Weight (g/mol) 174.63 174.63 162.58
Melting Point (°C) 153–154 Not reported Not reported
Solubility Water-soluble Likely similar Lower solubility in water
Lipophilicity (LogP) Moderate (due to -OCH₃) Similar Higher (due to -F)
  • Lipophilicity: The methoxy group enhances solubility in organic phases compared to non-polar substituents (e.g., methyl) but less than fluorinated analogs .

Biological Activity

4-Methoxyphenylhydrazine hydrochloride (MPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-angiogenic studies. This article explores the synthesis, biological effects, and potential applications of MPH, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of MPH typically involves the reaction of 4-methoxyphenyl hydrazine with hydrochloric acid under controlled conditions. A common method includes the use of sodium nitrite and aniline, where the molar ratios are carefully maintained to yield high purity and efficiency. The reaction conditions can vary, but generally involve temperatures between 0°C to 40°C and a reaction time ranging from 10 to 100 minutes .

2.1 Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of MPH, which inhibit endothelial cell proliferation and migration—key processes in angiogenesis. In vitro assays demonstrated that MPH exhibits dose-dependent inhibition of mouse aortic endothelial cells (MAEC) with IC50 values ranging from 12 µM to over 100 µM depending on structural modifications .

Table 1: Cytostatic Activity of MPH in Various Cell Lines

CompoundIC50 (µM)MAECBAECHeLaMCF-7
MPH12 ± 2.917 ± 4.239 ± 1.424 ± 0.4
Control A42 ± 3.429 ± 4.537 ± 4.929 ± 6.8
Control B>100P100P100P100

P100 indicates no significant inhibition observed.

The study also indicated that modifications to the phenyl ring, such as the introduction of hydroxyl groups, could enhance anti-proliferative activity .

2.2 Cytotoxic Effects on Cancer Cells

MPH has shown potential cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cell lines was evaluated through various assays, revealing promising results that suggest further investigation into its mechanisms of action is warranted .

The mechanism through which MPH exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Studies indicate that MPH may interfere with growth factor signaling, thereby inhibiting angiogenesis and tumor growth .

Case Study: In Vivo Efficacy

In a notable study involving the chicken chorioallantoic membrane (CAM) assay, MPH was administered to assess its in vivo anti-angiogenic activity. Results indicated significant inhibition of neovascularization compared to control groups, reinforcing its potential as an anti-cancer agent .

Case Study: Structural Modifications

Research on structural modifications of MPH has led to derivatives with enhanced biological activity. For instance, compounds derived from MPH with additional hydroxyl groups exhibited lower IC50 values in endothelial cell assays compared to unmodified MPH .

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing derivatives of 4-Methoxyphenylhydrazine hydrochloride?

Answer: this compound is widely used in heterocyclic synthesis. Key methodologies include:

  • Condensation with ketones : Reacting with ketones (e.g., acetophenone, 3-methyl-2-butanone) in acidic ethanol/acetic acid mixtures to form hydrazones, followed by cyclization. For example, indole synthesis via Fischer indolization requires heating at 140°C in glacial acetic acid .
  • Radical-mediated arylations : Catalyst-free arylation of pyridines or heteroarenes under aerobic conditions, generating aryl radicals from the hydrazine hydrochloride .
  • Multi-step functionalization : Alkylation or nitration followed by hydrazine coupling, as seen in pyrazole derivative syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Chromatography : Column chromatography (hexane/EtOAc gradients) for purifying reaction products .
  • Spectroscopy :
    • 1H/13C NMR for structural elucidation (e.g., indole proton signals at δ 6.8–8.1 ppm) .
    • HRMS (ESI) for precise molecular weight confirmation .
  • Quantitative analysis : UV-Vis with phosphomolybdic acid (PMA) in 0.1 M HCl for phenylhydrazine quantification .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Use 0.1 M HCl as a stabilizing medium for solutions .
  • Safety protocols : Wear nitrile gloves and goggles; neutralize acidic waste with KOH before disposal .

Advanced Research Questions

Q. How does the methoxy substituent influence reactivity and regioselectivity in hydrazine-mediated cyclizations?

Answer: The methoxy group (-OMe) acts as an electron-donating group, directing electrophilic attacks to specific positions:

  • In Fischer indolization, it promotes exclusive formation of 5-methoxyindoles by stabilizing intermediates through resonance .
  • In pyridine arylations, it enhances C-2 selectivity due to steric and electronic effects, as seen in reactions with 3,5-dimethylpyridine .

Q. What strategies mitigate regioselectivity challenges in arylations using this compound?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve radical stability in arylations .
  • Temperature control : Lower temperatures (e.g., 70°C) reduce competing pathways in pyrazole syntheses .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups on coupling partners enhances regioselectivity .

Q. How can contradictory product outcomes between phenylhydrazine and this compound be analyzed?

Answer: Comparative analysis of substituent effects is critical. For example:

Hydrazine DerivativeReaction with 3-Acetonyl-5-cyano-1,2,4-thiadiazoleProductsReference
Phenylhydrazine HClForms indole 4 and pyrazole 5 Mixture
4-Methoxyphenylhydrazine HClOnly indole 3 (no pyrazole)Single

The methoxy group suppresses side reactions by stabilizing transition states, whereas unsubstituted phenylhydrazine allows competing cyclization pathways.

Q. What are key considerations in designing multi-step syntheses involving this compound?

Answer:

  • Intermediate stability : Protect hydrazine intermediates from oxidation using inert atmospheres (N2/Ar) .
  • Purification challenges : Employ gradient elution in chromatography to separate regioisomers (e.g., hexane/EtOAc from 7:3 to 1:2) .
  • Scalability : Optimize stoichiometry (e.g., 2:1 hydrazine:substrate ratio) and avoid excess reagents to minimize by-products .

Properties

IUPAC Name

(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCPFMTXFJZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173160
Record name 4-Methoxyphenylhydrazine hydrochloride
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Molecular Weight

174.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19501-58-7
Record name (4-Methoxyphenyl)hydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methoxyphenylhydrazine hydrochloride
4-Methoxyphenylhydrazine hydrochloride
4-Methoxyphenylhydrazine hydrochloride
4-Methoxyphenylhydrazine hydrochloride
4-Methoxyphenylhydrazine hydrochloride
4-Methoxyphenylhydrazine hydrochloride

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